molecular formula C11H14O4 B12085978 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone CAS No. 3361-17-9

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone

Cat. No.: B12085978
CAS No.: 3361-17-9
M. Wt: 210.23 g/mol
InChI Key: XUCAYUZOQRDJRZ-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is an organic compound with the molecular formula C11H14O4. This compound is characterized by the presence of a hydroxy group and a hydroxypropoxy group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form secondary alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethanone group can also participate in covalent bonding with nucleophilic sites on biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Hydroxy-4-(2-hydroxypropoxy)phenyl]ethanone
  • 1-[2-Hydroxy-6-(glucopyranosyl)phenyl]ethanone

Uniqueness

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is unique due to the specific positioning of the hydroxypropoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific applications in scientific research.

Properties

CAS No.

3361-17-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-[2-hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O4/c1-7(12)6-15-10-5-3-4-9(14)11(10)8(2)13/h3-5,7,12,14H,6H2,1-2H3

InChI Key

XUCAYUZOQRDJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=C1C(=O)C)O)O

Origin of Product

United States

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